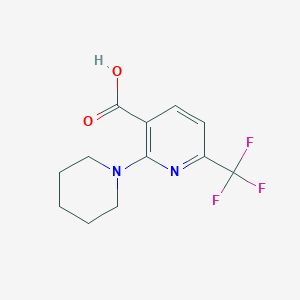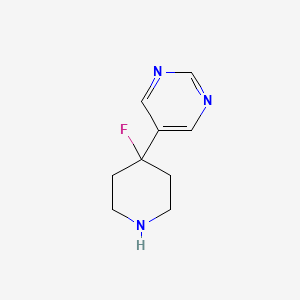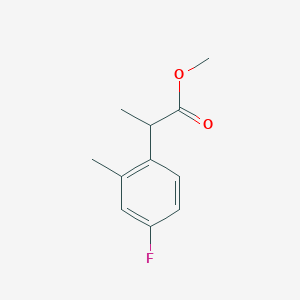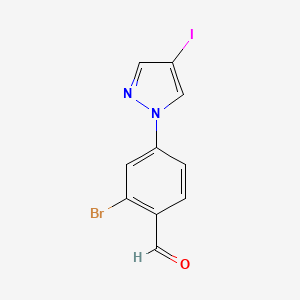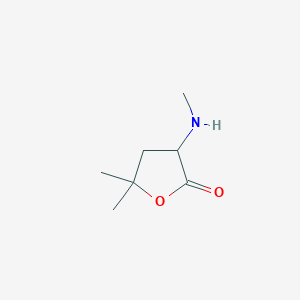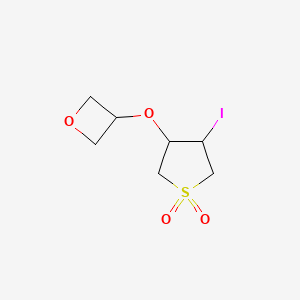![molecular formula C13H16N2 B13297196 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine](/img/structure/B13297196.png)
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{bicyclo[221]hept-5-en-2-ylmethyl}pyridin-3-amine is a compound characterized by its unique bicyclic structure, which includes a norbornene moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with pyridine derivatives under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}arenesulfonamides: These compounds share a similar bicyclic structure but differ in their functional groups.
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}diphenylurea: Another related compound with a different functional group arrangement.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C13H16N2/c1-2-13(9-14-5-1)15-8-12-7-10-3-4-11(12)6-10/h1-5,9-12,15H,6-8H2 |
InChI Key |
NBNCOWRILUEMII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



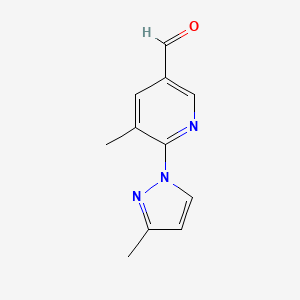

![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
amine](/img/structure/B13297143.png)
